4-氟-1H-苯并咪唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

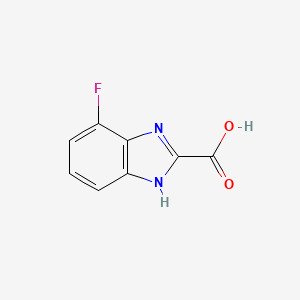

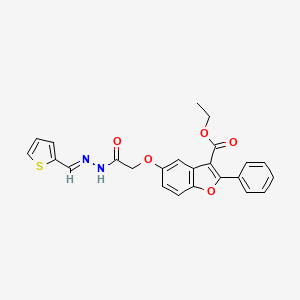

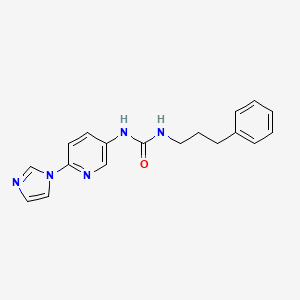

4-Fluoro-1H-benzimidazole-2-carboxylic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. The fluorine atom at the 4-position and the carboxylic acid group at the 2-position are key functional groups that influence the chemical and physical properties of the molecule. Benzimidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the cyclocondensation of 1,2-diaminobenzene with fluorobenzoic acid under microwave heating has been shown to be an effective method for synthesizing fluorophenylbenzimidazole compounds . This method is advantageous due to its rapid reaction times and potential for producing radiolabeled compounds for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with a fluorine substituent, is characterized by the coplanarity of the benzimidazole ring and the carboxylic acid group. This arrangement is stabilized by intramolecular hydrogen bonding, which can affect the molecule's spectral properties and reactivity . The presence of a fluorine atom can also influence the electronic distribution within the molecule, affecting its chemical behavior .

Chemical Reactions Analysis

Benzimidazole-2-carboxylic acid derivatives can participate in various chemical reactions. They can be used as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC), where they react with carboxylic acids to produce fluorescent adducts . These reactions are facilitated by activation agents and can be optimized for sensitivity and selectivity in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For example, the absorption and fluorescence spectra of benzimidazole-2-carboxylic acid derivatives are affected by environmental factors such as solvent polarity and hydrogen bonding. Dual fluorescence has been observed in polar and hydrogen bonding solvents, indicating prototropic reactions and dissociation constants that vary between the ground (S0) and excited (S1) states . Additionally, the terahertz fingerprint spectra of fluorophenylbenzimidazole compounds provide valuable information about their molecular configurations and can be used to distinguish between closely related derivatives .

科学研究应用

选择性检测金属离子

4-氟-1H-苯并咪唑-2-羧酸衍生物已被探索作为选择性检测多种金属离子的光学探针,例如 Hg2+、Ca2+、Mg2+ 和 Na+ 离子,通过涉及显色和荧光反应的双通道分析。这展示了该化合物在环境监测和分析化学中的实用性 (Kumar, Chhatwal, & Gupta, 2012)。

氟化苯并咪唑的合成

通过氟化羧酸缩合合成 2-氟烷基苯并咪唑证明了该化合物在制备氟化衍生物中的作用,这些衍生物由于其潜在的药理特性而在药物开发中很有价值 (René, Souverneva, Magnuson, & Fauber, 2013)。

固相合成技术

在固相合成技术中应用于制备取代的 2-氨基甲基苯并咪唑突出了其在简化苯并咪唑衍生物生产中的重要性,这些衍生物在药物化学中很突出 (Kilburn, Lau, & Jones, 2000)。

传感应用

4-氟-1H-苯并咪唑-2-羧酸衍生物已被开发成功能化荧光团,用于高灵敏度和选择性传感应用,例如检测苦味酸,突出了其在安全和环境安全方面的潜力 (Jiang et al., 2019)。

生物活性研究

由 4-氟-1H-苯并咪唑-2-羧酸合成的化合物已显示出对某些癌细胞系的细胞毒性作用,表明其在开发新型抗癌剂中的用途 (Kelly et al., 2007)。

用于 PET 成像的放射化学

其衍生物已用于合成正电子发射断层扫描 (PET) 成像的放射性标记化合物,有助于肿瘤检测和诊断工具的开发 (Getvoldsen et al., 2004)。

安全和危害

The safety data sheet for “4-fluoro-1H-benzimidazole-2-carboxylic acid” indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It may also cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The future directions for “4-fluoro-1H-benzimidazole-2-carboxylic acid” and other benzimidazoles include further exploration of their therapeutic applications. Benzimidazoles are a key structural motif in drug design due to their structural similarity to purine, making them a highly sought-after pharmacophore in drug discovery . Therefore, there is considerable interest in developing efficient approaches for their synthesis .

作用机制

Target of Action

It is known that benzimidazole derivatives, which include 4-fluoro-1h-benzimidazole-2-carboxylic acid, have a broad range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various changes . For instance, some benzimidazole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It is known that benzimidazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

4-fluoro-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJMPMFWYOYNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-benzimidazole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)